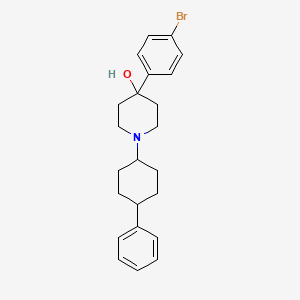

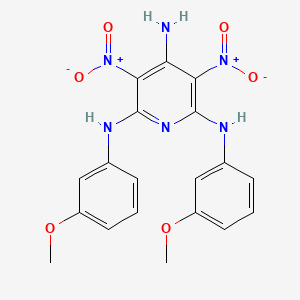

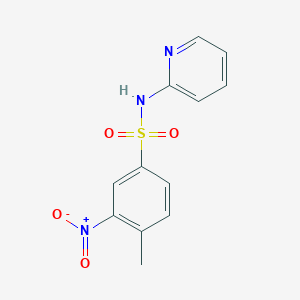

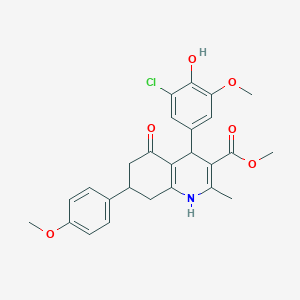

![molecular formula C13H21NO2 B4962455 2-{[3-(2-ethylphenoxy)propyl]amino}ethanol](/img/structure/B4962455.png)

2-{[3-(2-ethylphenoxy)propyl]amino}ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

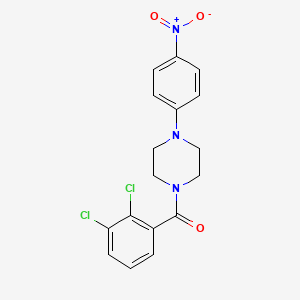

2-{[3-(2-ethylphenoxy)propyl]amino}ethanol, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPA is a tertiary amine that possesses a hydroxyl group, making it a versatile compound that can participate in various chemical reactions.

Mechanism of Action

2-{[3-(2-ethylphenoxy)propyl]amino}ethanol is a tertiary amine that can participate in various chemical reactions. In biological systems, 2-{[3-(2-ethylphenoxy)propyl]amino}ethanol can interact with biomolecules such as proteins, nucleic acids, and lipids through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. 2-{[3-(2-ethylphenoxy)propyl]amino}ethanol can also form complexes with metal ions, which can modulate the activity of enzymes and other biological molecules.

Biochemical and Physiological Effects:

2-{[3-(2-ethylphenoxy)propyl]amino}ethanol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-{[3-(2-ethylphenoxy)propyl]amino}ethanol can inhibit the activity of acetylcholinesterase, an enzyme that catalyzes the hydrolysis of acetylcholine. 2-{[3-(2-ethylphenoxy)propyl]amino}ethanol has also been shown to have antioxidant properties, which can protect cells from oxidative stress. In vivo studies have shown that 2-{[3-(2-ethylphenoxy)propyl]amino}ethanol can reduce the levels of pro-inflammatory cytokines, which can alleviate inflammation.

Advantages and Limitations for Lab Experiments

2-{[3-(2-ethylphenoxy)propyl]amino}ethanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile compound that can participate in various chemical reactions. However, 2-{[3-(2-ethylphenoxy)propyl]amino}ethanol has some limitations for lab experiments. It is a relatively hydrophobic compound that can form aggregates in aqueous solutions, which can affect its solubility and bioavailability. It can also interact with biomolecules non-specifically, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on 2-{[3-(2-ethylphenoxy)propyl]amino}ethanol. Firstly, the mechanism of action of 2-{[3-(2-ethylphenoxy)propyl]amino}ethanol needs to be further elucidated to understand its interactions with biomolecules and metal ions. Secondly, the potential applications of 2-{[3-(2-ethylphenoxy)propyl]amino}ethanol in drug delivery need to be explored further, including the optimization of its physicochemical properties and the development of novel formulations. Thirdly, the toxicity and biocompatibility of 2-{[3-(2-ethylphenoxy)propyl]amino}ethanol need to be evaluated to assess its safety for biomedical applications. Lastly, the synthesis of 2-{[3-(2-ethylphenoxy)propyl]amino}ethanol analogs with improved properties needs to be explored to expand its potential applications.

In conclusion, 2-{[3-(2-ethylphenoxy)propyl]amino}ethanol is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its simple synthesis method, biochemical and physiological effects, and potential applications in drug delivery make it a promising compound for future research.

Synthesis Methods

The synthesis of 2-{[3-(2-ethylphenoxy)propyl]amino}ethanol involves a simple two-step reaction. Firstly, 2-bromoethyl ether is reacted with 2-ethylphenol in the presence of a base to form 2-(2-ethylphenoxy)ethyl bromide. Secondly, the resultant product is reacted with diethanolamine to form 2-{[3-(2-ethylphenoxy)propyl]amino}ethanol. The yield of 2-{[3-(2-ethylphenoxy)propyl]amino}ethanol can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

2-{[3-(2-ethylphenoxy)propyl]amino}ethanol has been extensively studied for its potential applications in various fields such as analytical chemistry, material science, and biomedical research. In analytical chemistry, 2-{[3-(2-ethylphenoxy)propyl]amino}ethanol has been used as a chelating agent to extract trace metals from environmental samples. In material science, 2-{[3-(2-ethylphenoxy)propyl]amino}ethanol has been used as a surfactant to prepare metal nanoparticles with controlled size and shape. In biomedical research, 2-{[3-(2-ethylphenoxy)propyl]amino}ethanol has been studied for its potential application as a drug delivery system due to its amphiphilic nature.

properties

IUPAC Name |

2-[3-(2-ethylphenoxy)propylamino]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-2-12-6-3-4-7-13(12)16-11-5-8-14-9-10-15/h3-4,6-7,14-15H,2,5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIAEOQJXAYIQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCCCNCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(2-Ethylphenoxy)propyl]amino}ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorobenzyl)oxy]benzonitrile](/img/structure/B4962387.png)

![3-(2-methylphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4962398.png)

![4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4962405.png)

![1-(3-furylmethyl)-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4962442.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4962450.png)

![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)

![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-(4-chloro-3-nitrophenyl)benzamide](/img/structure/B4962475.png)

![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)